molecular formula C11H13BrO2 B13901093 Propan-2-yl 2-bromo-2-phenylacetate

Propan-2-yl 2-bromo-2-phenylacetate

Cat. No.: B13901093
M. Wt: 257.12 g/mol
InChI Key: VGTJZEKCWGVZTG-UHFFFAOYSA-N
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Description

Propan-2-yl 2-bromo-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenylacetate moiety, with an isopropyl group as the esterifying alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-bromo-2-phenylacetate can be synthesized through the esterification of 2-bromo-2-phenylacetic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-bromo-2-phenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield 2-bromo-2-phenylacetic acid and isopropanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used under reflux conditions.

Major Products

    Nucleophilic Substitution: Substituted phenylacetates.

    Reduction: 2-bromo-2-phenylethanol.

    Hydrolysis: 2-bromo-2-phenylacetic acid and isopropanol.

Scientific Research Applications

Propan-2-yl 2-bromo-2-phenylacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is used in studies investigating the effects of brominated compounds on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-bromo-2-phenylacetate involves its interaction with molecular targets through its bromine and ester functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, such as enzyme activity and receptor signaling, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-phenylacetic acid: Similar structure but lacks the ester group.

    Propan-2-yl 2-chloro-2-phenylacetate: Similar ester structure but with a chlorine atom instead of bromine.

    2-Phenyl-2-propanol: Similar phenyl group but with a hydroxyl group instead of an ester.

Uniqueness

Propan-2-yl 2-bromo-2-phenylacetate is unique due to the presence of both a bromine atom and an ester group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research and industry.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

propan-2-yl 2-bromo-2-phenylacetate

InChI

InChI=1S/C11H13BrO2/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10H,1-2H3

InChI Key

VGTJZEKCWGVZTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C1=CC=CC=C1)Br

Origin of Product

United States

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